molecular formula C8H8O2S B3050888 2-Mercapto-4-methoxybenzaldehyde CAS No. 294674-98-9

2-Mercapto-4-methoxybenzaldehyde

Cat. No. B3050888
CAS RN: 294674-98-9
M. Wt: 168.21 g/mol
InChI Key: WESJBCJEZBGYIZ-UHFFFAOYSA-N
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Description

2-Mercapto-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Mercapto-4-methoxybenzaldehyde consists of a benzene ring with a methoxy group (-OCH3) and a formyl group (-CHO) attached to it. It also has a sulfhydryl group (-SH) attached to the benzene ring .

Scientific Research Applications

Synthesis of Chemical Compounds

2-Mercapto-4-methoxybenzaldehyde is utilized in the synthesis of diverse chemical compounds. For instance, Rahman and Scrowston (1983) demonstrated its use in producing 7-methoxybenzo[b]thiophene and 7-methoxy-1,2-benzisothiazole through base-catalyzed condensation reactions (Rahman & Scrowston, 1983). Similarly, Jebur and Ismail (2019) synthesized 2-mercapto-5-methoxy-1H-benzimidazole, used in testing against plant pathogenic fungi, indicating its potential application in agriculture or plant protection (Jebur & Ismail, 2019).

Condensation Reactions and Crystal Structure Analysis

Mambourg et al. (2020) conducted a study on the condensation reaction of 2-mercapto-3-methoxybenzaldehyde with 3-aminopyridine, leading to the formation of a complex dithiocine product. This study highlights its role in forming intricate chemical structures, useful in crystallography and molecular analysis (Mambourg et al., 2020).

Antimicrobial and Antifungal Properties

2-Mercapto-4-methoxybenzaldehyde derivatives have shown antimicrobial and antifungal properties. Harohally et al. (2017) found that Schiff bases derived from 2-Hydroxy-4-methoxybenzaldehyde exhibited significant antiaflatoxigenic activity, suggesting their potential use in controlling fungal contamination in food products (Harohally et al., 2017).

Organic Synthesis and Catalysis

In organic synthesis, the compound plays a role as an intermediate or a catalyst. For instance, Teo et al. (1994) described its role in the formation of a dimeric tin(IV) complex, highlighting its utility in complex organic synthesis and potential applications in catalysis (Teo et al., 1994).

Solid Phase Organic Synthesis

Swayze (1997) explored the use of electron-rich benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, as linkers for solid phase organic synthesis. This indicates its utility in the development of new pharmaceuticals and complex organic molecules (Swayze, 1997).

Safety And Hazards

2-Mercapto-4-methoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment .

properties

IUPAC Name

4-methoxy-2-sulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-7-3-2-6(5-9)8(11)4-7/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESJBCJEZBGYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459742
Record name 2-MERCAPTO-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4-methoxybenzaldehyde

CAS RN

294674-98-9
Record name 2-MERCAPTO-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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